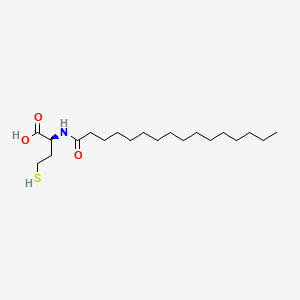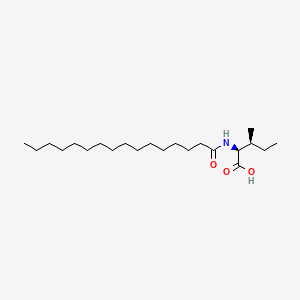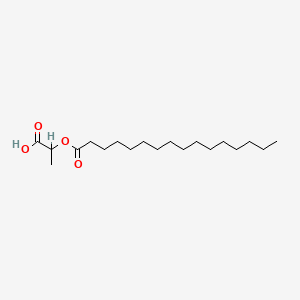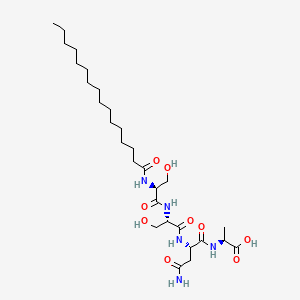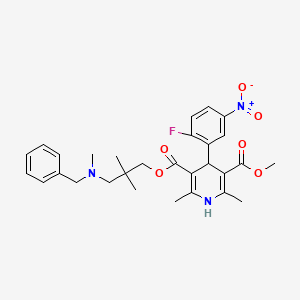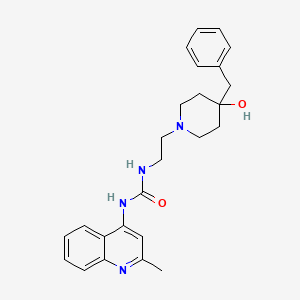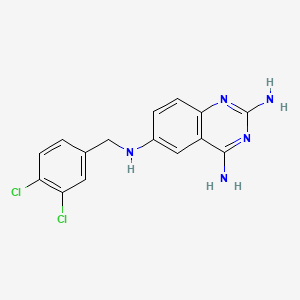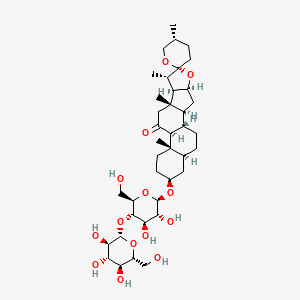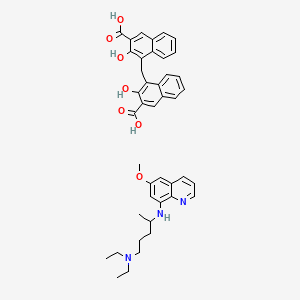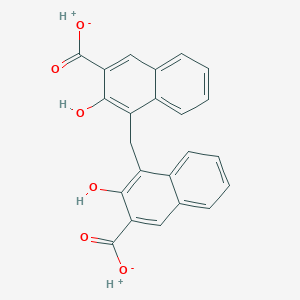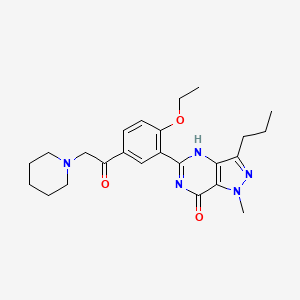
Piperiacetildenafil
Übersicht
Beschreibung
Piperiacetildenafil is an intermediate in the preparation of pyrazolopyrimidinones . It is used in pharmaceutical toxicology .
Synthesis Analysis
Piperiacetildenafil is an intermediate in the preparation of pyrazolopyrimidinones . The synthesis of Piperiacetildenafil is not explicitly mentioned in the search results, but it is indicated that it can be produced in a straightforward manner .Molecular Structure Analysis
The molecular formula of Piperiacetildenafil is C24H31N5O3 . Its average mass is 437.535 Da and its monoisotopic mass is 437.242676 Da .Wissenschaftliche Forschungsanwendungen
Solubility and Pharmacokinetics
Piperiacetildenafil, a compound similar to sildenafil, shows promise in improving solubility and bioavailability characteristics. Sildenafil, used to treat erectile dysfunction and pulmonary arterial hypertension, has been modified to enhance its solubility and pharmacokinetic properties. By interacting with dicarboxylic acids, new salts and cocrystals of sildenafil are formed, offering improved solubility and faster dissolution rates compared to the citrate salt. For instance, the glutarate salt of sildenafil exhibits a 3.2-fold improvement in solubility compared to its citrate counterpart. This enhanced solubility may lead to quicker onset and increased plasma levels of the drug, potentially improving therapeutic outcomes (Sanphui, Tothadi, Ganguly, & Desiraju, 2013).
Neuroprotective and Anti-fatigue Effects
Sildenafil, and by extension similar compounds like Piperiacetildenafil, have been explored for their neuroprotective and anti-fatigue effects. Studies have investigated the impact of sildenafil in models of Parkinson's disease. However, findings suggest that sildenafil does not significantly affect fatigue, as assessed by swim tests in mice. Moreover, in models of Parkinson's disease, sildenafil does not induce notable changes in rotational behavior or protect against dopamine depletion in the striatum. This indicates that while sildenafil and its derivatives may have potential in certain neurological applications, their effectiveness in treating fatigue or providing neuroprotection in Parkinson's disease is limited or inconclusive (Uthayathas, Karuppagounder, Tamer, Parameshwaran, Değim, Suppiramaniam, & Dhanasekaran, 2007).
Cardioprotective Effects
Piperiacetildenafil, due to its structural similarities with sildenafil, might also exhibit cardioprotective effects. Sildenafil has been found to have a preconditioning-like cardioprotective effect against ischemia/reperfusion injury in the heart. The underlying mechanisms involve the activation of nitric oxide signaling pathways, protein kinase C/ERK signaling, and mitochondrial ATP-sensitive potassium channels. These actions can attenuate cell death resulting from necrosis and apoptosis, suggesting that Piperiacetildenafil might also have potential uses in protecting cardiac tissue from ischemic injury (Kukreja, Salloum, Das, Ockaili, Yin, Bremer, Fisher, Wittkamp, Hawkins, Chou, Kukreja, Wang, Marwaha, & Xi, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYQUYOYQKGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21250722 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



